N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1-methylindole moiety and a 2,5-dimethylfuran carboxamide group linked via a hydroxyethyl chain. The indole core is substituted at the 5-position with a methyl group, while the furan ring is substituted with methyl groups at the 2- and 5-positions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-15(12(2)23-11)18(22)19-10-17(21)14-4-5-16-13(9-14)6-7-20(16)3/h4-9,17,21H,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUSSIBXWUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The furan ring can be introduced through various cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs described in recent literature. Below is a detailed analysis of key similarities and differences:
Structural Analogues from Indole Carboxamide Derivatives
highlights N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) with methoxy or chloro substituents at the indole 5-position. These compounds demonstrated lipid-lowering effects in preclinical models .
Key Comparisons:
- Substituent Effects: The target compound’s 1-methylindole group contrasts with the 5-methoxy or 5-chloro substituents in ’s analogs.
- Carboxamide Linkage : The target compound’s 2,5-dimethylfuran carboxamide differs from the benzoylphenyl carboxamide in . The furan ring’s electron-rich nature may influence binding interactions compared to aromatic benzoyl groups.
- Hydroxyethyl Chain : The hydroxyethyl spacer in the target compound could improve solubility relative to the rigid benzoylphenyl linkage in ’s analogs, which may restrict conformational flexibility.
Table 1: Structural and Functional Comparison with Indole Carboxamides
Comparison with 2-Oxoindoline Derivatives
describes 2-oxoindoline derivatives (e.g., compounds 15, 18, IK, HIP-1) with acetamide or hydroxyacetamide functionalities. These compounds are structurally distinct but share functional groups that may confer overlapping bioactivities .
Key Comparisons:
- Core Structure: The target compound’s indole lacks the 2-oxo group present in ’s oxoindolines.
- Substituent Diversity : ’s analogs feature naphthyl, triazolyl, or chromenyl groups, whereas the target compound’s dimethylfuran carboxamide offers a compact, planar heterocycle. This may enhance membrane permeability compared to bulkier substituents.
- Hydroxy Group : Both the target compound and ’s analogs (e.g., compound 15) incorporate hydroxy groups, which could improve solubility or serve as pharmacophores for enzyme interactions.
Table 2: Comparison with 2-Oxoindoline Derivatives
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that integrates an indole moiety and a furan ring. Its IUPAC name reflects its intricate composition, which includes hydroxyl and carboxamide functional groups. The molecular formula is , with a molecular weight of approximately 288.34 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Indole Group | Contributes to biological activity |
| Furan Ring | Enhances chemical stability |
| Hydroxyl Group | Increases solubility and reactivity |
| Carboxamide Group | Potential for hydrogen bonding |
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in various biological systems. Studies have shown that it can scavenge free radicals effectively, potentially reducing the risk of chronic diseases associated with oxidative damage.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, particularly against certain types of cancer cells. Mechanistic studies have shown induction of apoptosis in cancer cell lines, suggesting it could be a candidate for further development as an anticancer agent .
Case Studies and Experimental Findings
-
Antioxidant Activity Assessment :
- A study evaluated the compound's ability to reduce oxidative stress markers in human cell lines. Results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, supporting its potential use as an antioxidant.
- Anti-inflammatory Mechanism :
- Anticancer Activity :
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Fischer indole synthesis to form the indole core using phenylhydrazine and ketones under acidic conditions (e.g., methanesulfonic acid in methanol) .
- Coupling the indole intermediate with a furan-carboxamide moiety via nucleophilic acyl substitution or amide bond formation, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. How is the compound’s structural integrity validated experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl, amide) and confirm regiochemistry .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and purity .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding stereochemistry and potential binding interactions .
Q. What preliminary biological screening assays are recommended?
- In vitro cytotoxicity assays (e.g., MTT/PrestoBlue) to assess viability in cancer cell lines.
- Enzyme inhibition studies (e.g., fluorometric assays) to evaluate interactions with targets like kinases or proteases .
- Solubility and stability profiling using HPLC or UV-Vis spectroscopy under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Reaction condition tuning : Adjust temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Continuous flow reactors : Improve scalability and reduce side reactions compared to batch processes .
- By-product analysis : Use LC-MS to identify impurities and refine purification protocols (e.g., gradient elution in HPLC) .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate findings using independent methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Dose-response curves : Establish IC₅₀/EC₅₀ values to account for potency variability between cell lines or assay conditions .
- Metabolic stability testing : Rule out artifacts from compound degradation in cell culture media using LC-MS .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases, GPCRs) .
- MD simulations : Analyze stability of ligand-receptor complexes over nanoseconds to prioritize targets for experimental validation .
- Pharmacophore modeling : Identify critical functional groups (e.g., amide, hydroxyl) for activity using tools like Schrödinger’s Phase .
Q. How can derivatization enhance the compound’s pharmacological profile?
- Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Prodrug strategies : Mask polar groups (e.g., hydroxyl) with acetyl or PEGylated moieties to enhance bioavailability .
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the indole and furan rings to optimize potency/selectivity .
Q. What analytical methods assess the compound’s stability under storage conditions?
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
- Forced degradation studies : Expose to heat, light, and humidity, then monitor degradation products via LC-MS .
- Long-term stability assays : Store at -20°C, 4°C, and 25°C, and quantify remaining intact compound monthly using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
